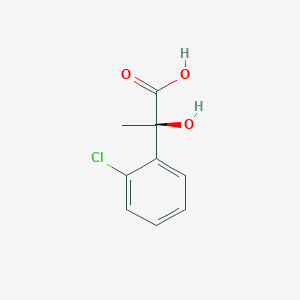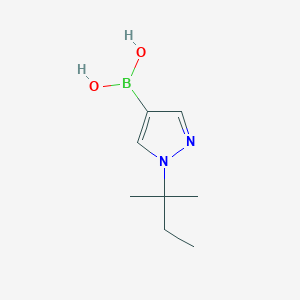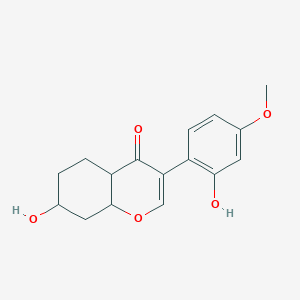
(R)-2-(2-Chlorophenyl)-2-hydroxypropionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid is a chiral compound with the molecular formula C9H9ClO3 and a molar mass of 200.61896 g/mol . This compound is known for its significant role in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the reaction of 2-chlorobenzaldehyde with a chiral auxiliary, followed by reduction and hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid often employs large-scale synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may involve the use of specific solvents and catalysts to ensure high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: 2-(2-Chlorophenyl)-2-oxopropionic Acid.
Reduction: 2-(2-Chlorophenyl)-2-hydroxypropionic Alcohol.
Substitution: 2-(2-Methoxyphenyl)-2-hydroxypropionic Acid.
Scientific Research Applications
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenylacetic Acid: Similar in structure but lacks the hydroxyl group.
2-(4-Chlorophenyl)-2-hydroxypropionic Acid: Similar but with a different position of the chlorine atom on the phenyl ring.
2-Phenyl-2-hydroxypropionic Acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Uniqueness
®-2-(2-Chlorophenyl)-2-hydroxypropionic Acid is unique due to its specific chiral configuration and the presence of both a hydroxyl and a chlorine group on the phenyl ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H9ClO3 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2R)-2-(2-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12)/t9-/m1/s1 |
InChI Key |
ZEXPENITPLXFLY-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1Cl)(C(=O)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B12333375.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)


![1,2-Dihydro-2-[(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one](/img/structure/B12333412.png)
![[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12333413.png)


![Carbamic acid,[(1S)-3-diazo-2-oxo-1-[(phenylmethoxy)methyl]propyl]-, 1,1-dimethylethyl ester(9CI)](/img/structure/B12333438.png)



